

JMV 236: An Analysis of Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Jmv 236

Cat. No.: B1672977

[Get Quote](#)

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comparative analysis of **JMV 236**, a cholecystokinin (CCK) analog, and its interaction with its primary target receptors. Due to a lack of publicly available quantitative data on the cross-reactivity of **JMV 236** with other receptors, this guide will focus on the known interactions with the CCK receptor family and provide a framework for evaluating potential off-target effects.

JMV 236 is a derivative of the cholecystokinin-octapeptide-sulfate (CCK-8S)[1]. Like its parent compound, **JMV 236** has been shown to exhibit activity at CCK receptors, playing a role in physiological processes such as pancreatic amylase secretion and food intake[1].

Cholecystokinin receptors are G-protein coupled receptors (GPCRs) with two main subtypes: CCK1 and CCK2[2][3]. The CCK1 receptor is primarily found in the gastrointestinal system and parts of the central nervous system, while the CCK2 receptor is more widely distributed in the brain and stomach[2].

Comparative Binding Affinity of JMV 236

A comprehensive understanding of a ligand's cross-reactivity begins with its affinity for its intended targets. While specific binding affinity values (e.g., K_i or IC_{50}) for **JMV 236** are not readily available in the public domain, its activity is reported to be similar to that of CCK-8S. For context, CCK-8 binds to both CCK1 and CCK2 receptors with high affinity, typically in the low nanomolar range.

Table 1: Binding Affinity of Cholecystokinin Analogs for CCK Receptors

Compound	Receptor	Binding Affinity (K _i)
JMV 236	CCK1	Data not available
CCK2	Data not available	
CCK-8	CCK1	~0.5 - 2 nM
CCK2	~0.3 - 1 nM	

Note: The binding affinity for CCK-8 is provided as a reference range from literature. The absence of data for **JMV 236** highlights a critical gap in its pharmacological profile.

Evaluation of Off-Target Interactions

Assessing the cross-reactivity of a compound with a panel of other receptors is a crucial step in drug development to identify potential side effects. Unfortunately, there are no published studies detailing the screening of **JMV 236** against a broad range of receptors.

In the absence of direct data for **JMV 236**, a standard approach to evaluate cross-reactivity involves screening the compound against a panel of receptors, ion channels, and transporters. A typical panel would include receptors from different families, such as adrenergic, dopaminergic, serotonergic, histaminergic, and muscarinic receptors, among others.

Experimental Protocols

To determine receptor binding affinity and cross-reactivity, several standard experimental protocols are employed.

1. Radioligand Binding Assays:

This is a common method to determine the affinity of a ligand for a receptor.

- Objective: To measure the binding of **JMV 236** to CCK1 and CCK2 receptors and a panel of off-target receptors.
- Methodology:
 - Prepare cell membranes or tissues expressing the receptor of interest.

- Incubate the membranes with a radiolabeled ligand that is known to bind to the receptor.
- Add increasing concentrations of the unlabeled test compound (**JMV 236**).
- After incubation, separate the bound from the unbound radioligand by filtration.
- Measure the radioactivity of the filter-bound complex.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined.
- The inhibition constant (K_i) is calculated from the IC_{50} value.

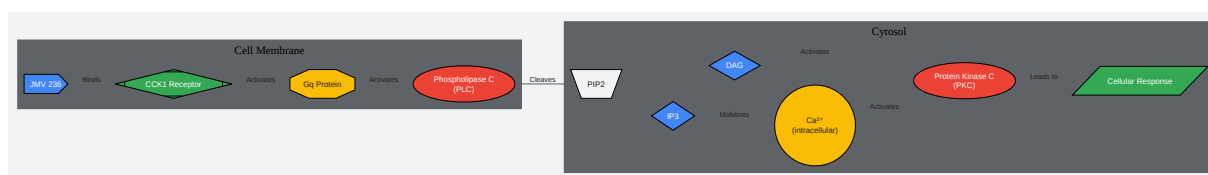
2. Functional Assays:

These assays measure the biological response of a cell upon receptor activation or inhibition.

- Objective: To determine if **JMV 236** acts as an agonist or antagonist at CCK receptors and to assess its functional activity at other receptors.
- Methodology (e.g., Calcium Mobilization Assay for Gq-coupled receptors like CCK1):
 - Culture cells expressing the receptor of interest.
 - Load the cells with a calcium-sensitive fluorescent dye.
 - Add the test compound (**JMV 236**) at various concentrations.
 - Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
 - The concentration of the compound that produces 50% of the maximal response (EC_{50} for agonists) or inhibits the response to a known agonist by 50% (IC_{50} for antagonists) is determined.

Signaling Pathways

The interaction of **JMV 236** with CCK receptors initiates intracellular signaling cascades. The CCK1 receptor primarily couples to the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). The CCK2 receptor can also couple to Gq/11.

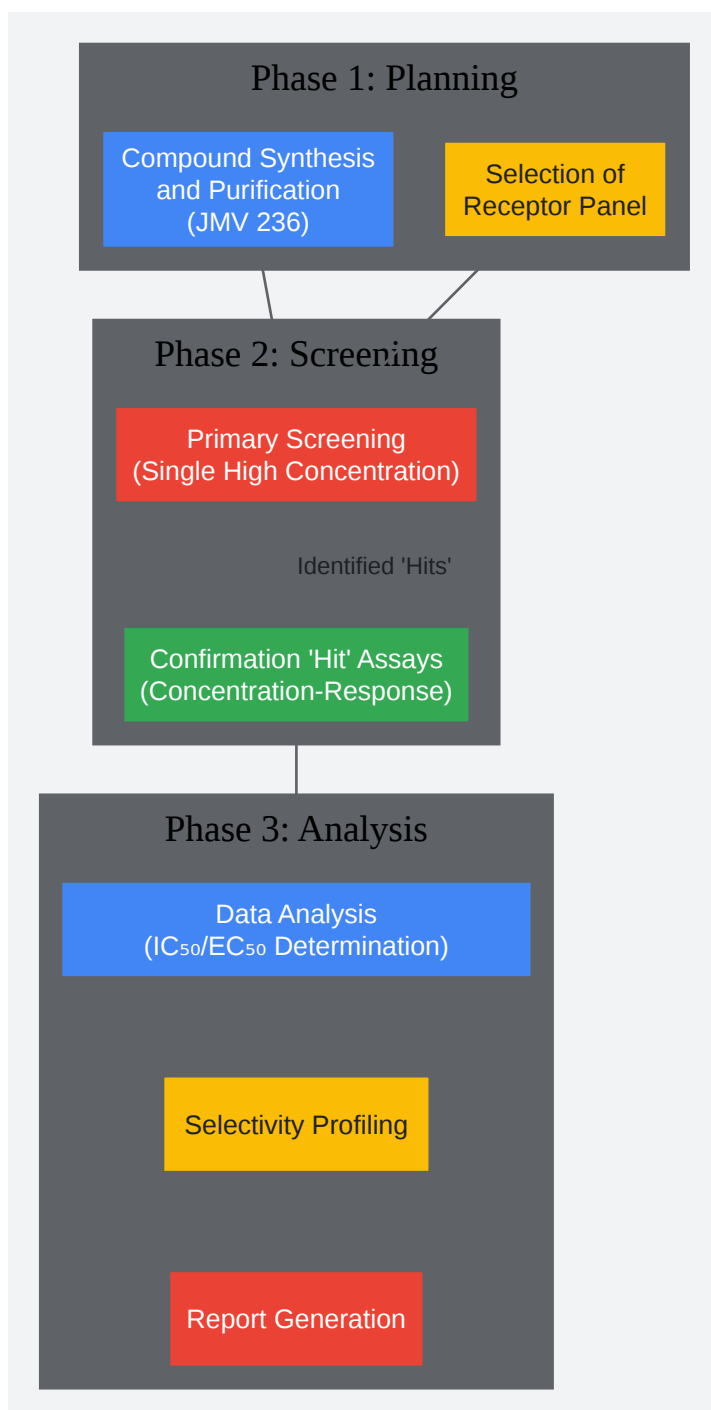


[Click to download full resolution via product page](#)

Caption: CCK1 Receptor Signaling Pathway.

Experimental Workflow for Cross-Reactivity Screening

A typical workflow for assessing the cross-reactivity of a compound like **JMV 236** is a multi-step process.



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Cross-Reactivity Screening.

Conclusion

While **JMV 236** is identified as a CCK-8S analog with similar activity, a significant information gap exists regarding its specific binding affinities for CCK receptor subtypes and its broader cross-reactivity profile. For a comprehensive evaluation of its therapeutic potential and off-target liabilities, further in-depth studies employing standardized binding and functional assays are essential. The frameworks provided in this guide offer a standard for how such an evaluation should be conducted and presented.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Effects of a new cholecystokinin analogue (JMV 236) on food intake and brain monoamines in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeled CCK/gastrin peptides for imaging and therapy of CCK2 receptor-expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JMV 236: An Analysis of Receptor Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672977#cross-reactivity-of-jmv-236-with-other-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com